
(5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne: is an organic compound characterized by its unique structure, which includes an ethenylidene group and an ethoxyethoxy group attached to a dec-3-yne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a combination of alkyne and alkene chemistry to construct the dec-3-yne backbone, followed by the introduction of the ethenylidene and ethoxyethoxy groups through selective functionalization reactions. Reaction conditions often involve the use of catalysts, such as palladium or copper, to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne or alkene groups into alkanes.
Substitution: The ethoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.
科学的研究の応用
Chemistry
In chemistry, (5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and alkenes. Its reactivity with biological molecules can provide insights into enzyme mechanisms and substrate specificity.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s ability to undergo selective reactions makes it a candidate for drug design and synthesis.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of (5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent bonds with these targets, leading to changes in their activity or function. Pathways involved may include enzyme inhibition or activation, as well as receptor binding and signal transduction.
類似化合物との比較
Similar Compounds
(5S)-6-ethenylidene-5-(1-methoxyethoxy)dec-3-yne: Similar structure but with a methoxyethoxy group instead of an ethoxyethoxy group.
(5S)-6-ethenylidene-5-(1-propoxyethoxy)dec-3-yne: Similar structure but with a propoxyethoxy group.
Uniqueness
(5S)-6-ethenylidene-5-(1-ethoxyethoxy)dec-3-yne is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The ethoxyethoxy group offers different steric and electronic properties compared to other similar compounds, influencing its behavior in chemical reactions and interactions with biological targets.
特性
CAS番号 |
651020-93-8 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
InChI |
InChI=1S/C16H26O2/c1-6-10-12-15(8-3)16(13-11-7-2)18-14(5)17-9-4/h14,16H,3,6-7,9-10,12H2,1-2,4-5H3/t14?,16-/m0/s1 |
InChIキー |
WEGOVPBKZWRYAE-WMCAAGNKSA-N |
異性体SMILES |
CCCCC(=C=C)[C@H](C#CCC)OC(C)OCC |
正規SMILES |
CCCCC(=C=C)C(C#CCC)OC(C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


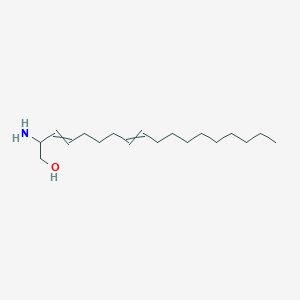
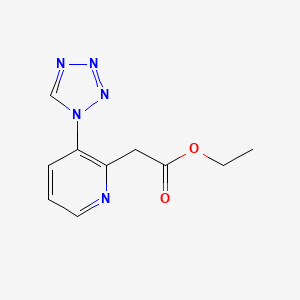
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-6-yl]phenol](/img/structure/B14221703.png)

![5H-Cyclobuta[e][1,3]oxazolo[3,2-a]pyrimidine](/img/structure/B14221716.png)
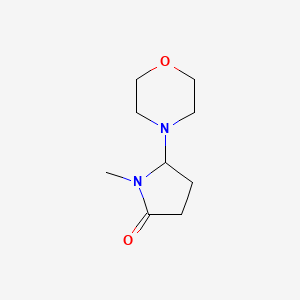
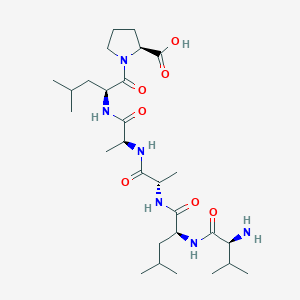
![2-Amino-5-[(2-hydroxypropoxy)methyl]phenol](/img/structure/B14221744.png)
![4-[(4-Chloroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14221748.png)
![1,4-Dioxaspiro[4.4]nonane-7-carboxaldehyde, 7-methyl-, (7S)-](/img/structure/B14221750.png)
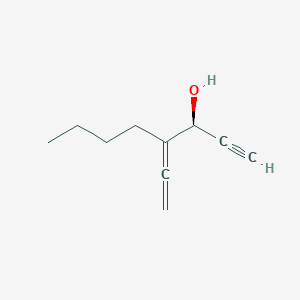
![2-Chloro-5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14221761.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis(4-acetamidobenzoic acid)](/img/structure/B14221773.png)
![1-Fluoro-4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B14221776.png)
